molecular formula C9H12N2O2*1.5H2O B613037 4-Amino-L-Phenylalanine CAS No. 943-80-6

4-Amino-L-Phenylalanine

Cat. No. B613037
CAS RN: 943-80-6
M. Wt: 180,09*27,03 g/mole
InChI Key:
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Scientific Research Applications

Biosynthesis and Metabolic Engineering

4-Amino-L-Phenylalanine, as a variant of the amino acid phenylalanine, has implications in the biosynthesis and metabolic engineering of Escherichia coli for improved production. The biosynthesis of L-phenylalanine, a precursor to this compound, in E. coli involves the shikimate pathway and metabolic engineering strategies have been developed to enhance its production. For instance, inactivating the PTS system and modifying the transcription factor TyrR, as well as optimizing the promoter strength of the aroD gene, have shown significant increases in L-phenylalanine titer (Liu et al., 2018). Additionally, Ding et al. (2016) developed an in vitro system to quantitatively investigate phenylalanine biosynthesis in E. coli, providing insights for improving yield (Ding et al., 2016).

Fluorescence and Imaging Applications

The novel fluorescent α-amino acid 4-phenanthracen-9-yl-l-phenylalanine (Phen-AA) has been synthesized and characterized for its potential in research, biotechnology, and pharmaceutical industries. It emits greenish blue light and demonstrates excellent photostability and quantum yield, with potential for cell imaging applications (Gupta et al., 2020).

Sensor and Diagnostic Applications

A chiral fluorescent sensor based on H8-BINOL has been developed for the high enantioselective recognition of D- and L-phenylalanine, showcasing its potential for identifying different configurations of phenylalanine, which is crucial in biological processes and for understanding metabolic disorders like phenylketonuria (Zhang et al., 2022).

Phenylalanine's Role in Plant and Fungal Biology

The role of phenylalanine in conifer trees, involving its biosynthesis and metabolic utilization, highlights its significance in carbon channeling from photosynthesis to the biosynthesis of phenylpropanoids. This has implications in wood formation, biotic interactions, and UV protection in plants (Pascual et al., 2016). Additionally, fungal and plant phenylalanine ammonia-lyase plays a pivotal role in the metabolic fate of phenylalanine, essential in protein synthesis and the phenylpropanoid pathway (Hyun et al., 2011).

Electrochemical Analysis

Electrochemical sensors and biosensors used in phenylalanine electroanalysis have been reviewed, highlighting their importance in detecting phenylalanine concentration in biological fluids, which is crucial for understanding health status and managing disorders like phenylketonuria (Dinu & Apetrei, 2020).

properties

IUPAC Name

(2S)-2-amino-3-(4-aminophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,10-11H2,(H,12,13)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMUHFUGDYMFHEI-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90178828
Record name 4-Aminophenylalanine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

943-80-6, 2410-24-4
Record name 4-Amino-L-phenylalanine
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Aminophenylalanine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Aminophenylalanine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Aminophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90178828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-L-phenylalanine hydrate
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Record name 4-AMINOPHENYLALANINE
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Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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